2-(3-fluorophenoxy)-N,N-dimethylacetamide
Description
2-(3-fluorophenoxy)-N,N-dimethylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a fluorophenoxy group attached to an acetamide moiety
Properties
IUPAC Name |
2-(3-fluorophenoxy)-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-12(2)10(13)7-14-9-5-3-4-8(11)6-9/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYGCTDHMLPHQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenoxy)-N,N-dimethylacetamide typically involves the reaction of 3-fluorophenol with N,N-dimethylacetamide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common bases used in this reaction include potassium carbonate and sodium hydroxide. The reaction is usually performed in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorophenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used to achieve reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of substituted acetamides.
Scientific Research Applications
2-(3-fluorophenoxy)-N,N-dimethylacetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: Researchers investigate its biological activity and potential as a bioactive molecule in various assays.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(3-fluorophenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The fluorophenoxy group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. In medicinal chemistry, it may act by inhibiting or activating certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenoxy)-N,N-dimethylacetamide
- 2-(3-chlorophenoxy)-N,N-dimethylacetamide
- 2-(3-bromophenoxy)-N,N-dimethylacetamide
Uniqueness
2-(3-fluorophenoxy)-N,N-dimethylacetamide is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity. Compared to its analogs with different halogen substitutions, the fluorinated compound may exhibit distinct properties, such as increased lipophilicity and altered electronic effects, making it valuable for specific applications in medicinal chemistry and materials science.
Biological Activity
2-(3-Fluorophenoxy)-N,N-dimethylacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12FNO2, with a molecular weight of approximately 215.22 g/mol. The presence of the fluorine atom in the aromatic ring enhances its reactivity and biological activity, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorophenoxy group can modulate enzyme activities, potentially leading to various therapeutic effects. This compound has been shown to influence critical biological processes such as signal transduction pathways and cellular metabolism.
Biological Activity Assays
Recent studies have investigated the biological activity of this compound using various assays. These include:
- Enzyme Inhibition Assays : The compound has demonstrated inhibitory effects on certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
- Cell Proliferation Assays : In vitro studies indicate that this compound may inhibit the proliferation of specific cancer cell lines, highlighting its potential as an anticancer agent.
- Receptor Binding Studies : Binding affinity studies reveal that this compound interacts with various receptors, which could be leveraged for therapeutic interventions.
Case Studies
- Anticancer Activity : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to apoptosis induction, suggesting its potential as a chemotherapeutic agent.
- Neurological Applications : Research on animal models indicated that this compound may influence neurochemical pathways related to stress and anxiety. Behavioral assessments demonstrated reduced anxiety-like behaviors following administration, indicating possible applications in treating anxiety disorders .
Research Findings
A summary of key findings from recent research is presented in the table below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
